molecular formula C56H106O13 B1254617 Trehalose-6,6'-dibehenate CAS No. 66758-35-8

Trehalose-6,6'-dibehenate

Cat. No. B1254617
CAS RN: 66758-35-8
M. Wt: 987.4 g/mol
InChI Key: ZLJJDBSDZSZVTF-LXOQPCSCSA-N
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Description

Trehalose-6,6'-dibehenate (T6DB) is a naturally occurring di-saccharide that is found in a variety of organisms, including plants, fungi, bacteria, and animals. It is a disaccharide composed of two glucose molecules linked together by a glycosidic bond. T6DB is a unique sugar molecule due to its ability to form an insoluble gel at low concentrations, making it a valuable tool for many scientific applications. It is also known for its stability, which makes it an ideal choice for a wide range of experiments.

Scientific Research Applications

Intracellular Protection and Therapeutic Potential

TDB, as a derivative of trehalose, exhibits intracellular protective functions. It acts as an osmoprotectant, chemical chaperone, and free radical scavenger. These properties make TDB valuable in therapeutic applications, particularly in treating conditions caused by cellular stress factors such as thermal stress, desiccation, and exposure to heavy metals .

Vaccine Development

TDB has been used in the development of synthetic vaccines. By conjugating TDB with immunogenic antigens, researchers have targeted the macrophage inducible C-type lectin (Mincle), enhancing the immune response against infectious diseases. This strategy has shown promise in creating more effective vaccines .

Immunomodulation

As an immunomodulator, TDB can induce both cell-mediated immune and antibody responses. It is used in combination with other compounds like DDA to form liposomal-like nanoparticles, which are instrumental in vaccine formulations and other immunotherapeutic applications .

Food Industry Applications

In the food industry, TDB’s parent compound, trehalose, is utilized for its bioprotective properties. TDB could potentially be explored for similar applications, such as extending the shelf life of food products and maintaining their quality under various storage conditions .

Cosmetic Industry Utilization

The protective functions of TDB against environmental stressors can be leveraged in the cosmetic industry. Its ability to stabilize proteins and lipids makes it a candidate for inclusion in skincare products to enhance skin resilience against oxidative stress and aging .

Medical Research

TDB’s role in medical research is expanding, particularly in studies related to its protective effects on cells. Its potential in treating diseases associated with cellular damage and stress is a significant area of interest .

Biotechnology

TDB’s multifunctional nature is advantageous in biotechnological applications. Its protective properties can be utilized in the preservation of biological samples, enhancing the stability of enzymes, and in the cryopreservation of cells .

Pharmaceutical Formulations

In pharmaceuticals, TDB can be explored for its role in drug delivery systems. Its ability to form nanoparticles and encapsulate drugs offers a method to improve the stability and bioavailability of pharmaceutical compounds .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJDBSDZSZVTF-LXOQPCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457482
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66758-35-8
Record name Trehalose 6,6′-dibehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66758-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trehalose 6,6′-dibehenate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Trehalose-6,6'-dibehenate?

A1: Trehalose-6,6'-dibehenate primarily targets the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) expressed on macrophages and dendritic cells. []

Q2: How does Trehalose-6,6'-dibehenate activate the immune response?

A2: Upon binding to Mincle, Trehalose-6,6'-dibehenate initiates a signaling cascade involving the adaptor protein FcRγ and the kinases Syk and Card9. [] This activation ultimately leads to the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and the differentiation of Th1 and Th17 cells. [, ] These immune responses are crucial for controlling intracellular pathogens like Mycobacterium tuberculosis. []

Q3: Does Trehalose-6,6'-dibehenate interact with other receptors besides Mincle?

A3: While Mincle is the primary target, some studies suggest that Trehalose-6,6'-dibehenate may also interact with the C-type lectin receptor Mcl (Macrophage C-type lectin), albeit with lower affinity. [, , ]

Q4: How does the immune response induced by Trehalose-6,6'-dibehenate differ from that induced by TLR agonists?

A4: Trehalose-6,6'-dibehenate induces a distinct innate activation program compared to Toll-like receptor (TLR) ligands. [] While both can activate antigen-presenting cells, Trehalose-6,6'-dibehenate primarily signals through the Syk-Card9 pathway, whereas TLRs engage different adaptor proteins like MyD88 and TRIF. [, ] This difference in signaling leads to unique downstream effects on cytokine production and T cell polarization. [, ]

Q5: What is the molecular formula and weight of Trehalose-6,6'-dibehenate?

A5: The molecular formula of Trehalose-6,6'-dibehenate is C50H98O11 and its molecular weight is 879.3 g/mol.

Q6: Is there any spectroscopic data available for Trehalose-6,6'-dibehenate?

A6: While specific spectroscopic data for Trehalose-6,6'-dibehenate is not extensively discussed in the provided research, its structural characterization can be inferred from its chemical structure and comparison to the parent compound TDM. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthetic glycolipids.

Q7: How does Trehalose-6,6'-dibehenate perform as an adjuvant in different vaccine formulations?

A7: Trehalose-6,6'-dibehenate has demonstrated promising adjuvant activity in various vaccine formulations, including liposomes, emulsions, and nanoparticles. [, , , ] Its compatibility with different antigens and delivery systems makes it a versatile adjuvant for subunit vaccine development. [, , , , ]

Q8: Does Trehalose-6,6'-dibehenate possess any catalytic properties?

A8: Trehalose-6,6'-dibehenate is primarily recognized for its immunostimulatory properties rather than its catalytic activity. Research primarily focuses on its role as an adjuvant in vaccine development.

Q9: Have there been any computational studies on Trehalose-6,6'-dibehenate?

A9: While specific computational studies focusing on Trehalose-6,6'-dibehenate were not found in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations could be employed to investigate its binding interactions with Mincle and other potential targets. These studies could provide valuable insights into its structure-activity relationship and guide the design of novel Mincle agonists.

Q10: What formulation strategies are employed to improve the stability, solubility, or bioavailability of Trehalose-6,6'-dibehenate?

A13: Liposomes are a common formulation strategy for Trehalose-6,6'-dibehenate, as they protect the molecule from degradation and enhance its delivery to immune cells. [, , ] The choice of lipid composition, inclusion of stabilizers like cholesterol, and optimization of preparation methods can further improve its stability and bioavailability. [, ]

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